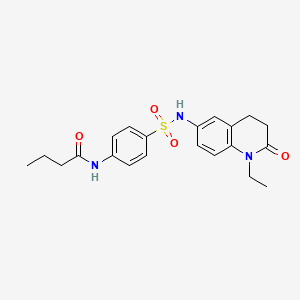

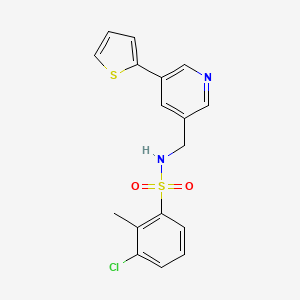

![molecular formula C18H15N5OS3 B2992949 N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894009-07-5](/img/structure/B2992949.png)

N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

As a new type of fluorescent material, conjugated polymers with unique photometric properties have been widely researched by scientists in the field of fluorescence sensors . In one study, the polymer PBTPV-OSi containing benzothiazole moiety is synthesized via palladium-catalyzed Heck coupling reaction .Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Investigations into Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

Research has demonstrated the synthesis of potent inhibitors targeting PI3Kα and mTOR, showcasing the compound's role in improving metabolic stability through modifications to its chemical structure. These modifications aimed to reduce metabolic deacetylation, highlighting the compound's application in developing targeted cancer therapies (Stec et al., 2011).

Acidity Constants and Synthesis of Drug Precursors

pKa Determination of N-(benzothiazole-2-yl) Acetamide Derivatives

The synthesis of novel compounds and their acidity constants were determined, illustrating the compound's foundational role in developing new drug precursors. This research underscores the importance of understanding the compound's chemical properties for medicinal chemistry applications (Duran & Canbaz, 2013).

Heterocycles Synthesis via Cascade Reactions

Versatile Applications in Heterocyclic Syntheses

The compound's derivatives have been used as starting materials for synthesizing various heterocycles, demonstrating its versatility in organic chemistry and potential for generating novel bioactive molecules (Schmeyers & Kaupp, 2002).

Antimicrobial and Antitumor Activities

Synthesis and Evaluation of Antimicrobial and Antitumor Activities

Studies have shown the compound's derivatives exhibit significant antimicrobial and antitumor activities, indicating its potential in developing new therapeutic agents. These activities are crucial for addressing various diseases, including infections and cancer (Fahim & Ismael, 2019).

Insecticidal Properties

Innovative Heterocycles Against Cotton Leafworm

The synthesis of novel heterocycles incorporating a thiadiazole moiety and their insecticidal assessment against the cotton leafworm showcased the compound's application in agricultural chemistry, offering potential solutions for pest management (Fadda et al., 2017).

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS3/c1-10-17(26-11(2)19-10)13-7-8-16(23-22-13)25-9-15(24)21-18-20-12-5-3-4-6-14(12)27-18/h3-8H,9H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKDUEQPUMFMSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

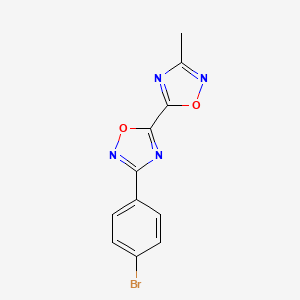

![2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2992874.png)

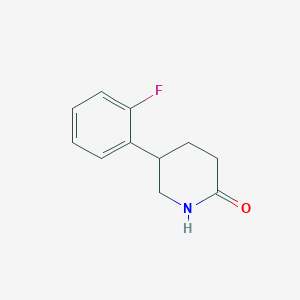

![Methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2992875.png)

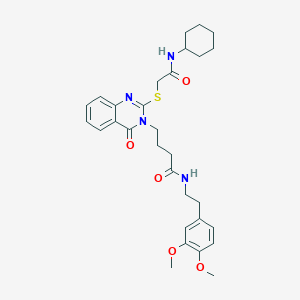

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2992879.png)

![N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2992880.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2992882.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B2992884.png)

![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992887.png)